2,4,5-Tribromo-phenol Acetate 2,4,5-Tribromo-phenol Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884541
InChI: InChI=1S/C8H5Br3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3
SMILES:
Molecular Formula: C8H5Br3O2
Molecular Weight: 372.84 g/mol

2,4,5-Tribromo-phenol Acetate

CAS No.:

Cat. No.: VC15884541

Molecular Formula: C8H5Br3O2

Molecular Weight: 372.84 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Tribromo-phenol Acetate -

Specification

Molecular Formula C8H5Br3O2
Molecular Weight 372.84 g/mol
IUPAC Name (2,4,5-tribromophenyl) acetate
Standard InChI InChI=1S/C8H5Br3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3
Standard InChI Key XWFKINZCCVZUKE-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=C(C=C1Br)Br)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenolic ring substituted with bromine atoms at the 2-, 4-, and 5-positions, coupled with an acetyloxy group at the 1-position. This arrangement contrasts with the 2,4,6-tribromophenyl acetate isomer, where bromines occupy the 2,4,6-positions .

Theoretical Physicochemical Parameters

PropertyEstimated Value (Theoretical)2,4,5-Tribromophenol (Parent Compound)
Molecular FormulaC₈H₅Br₃O₂C₆H₃Br₃O
Molecular Weight (g/mol)372.83330.80
Density (g/cm³)~2.32.4 ± 0.1
Boiling Point (°C)~300295.3 ± 35.0
LogP (Octanol-Water)~4.54.47

The acetate group increases hydrophobicity compared to the parent phenol, potentially enhancing lipid membrane permeability .

Synthesis and Production Methods

Esterification of 2,4,5-Tribromophenol

Theoretical synthesis routes mirror methods for analogous bromophenyl acetates :

  • Acid-Catalyzed Esterification:
    2,4,5-Tribromophenol+Acetic AnhydrideH2SO42,4,5-Tribromo-phenol Acetate+Acetic Acid\text{2,4,5-Tribromophenol} + \text{Acetic Anhydride} \xrightarrow{H_2SO_4} \text{2,4,5-Tribromo-phenol Acetate} + \text{Acetic Acid}
    Reaction conditions: Reflux at 120°C for 6–8 hours, yielding ~70–85% crude product.

  • Purification: Recrystallization in hexane/ethyl acetate (3:1) or silica gel chromatography.

Industrial-scale production would require optimized catalyst systems (e.g., DMAP) to minimize side reactions .

Applications in Scientific Research

Flame Retardancy

Brominated acetates often serve as precursors for polymeric flame retardants. While 2,4,6-isomers dominate industrial use , the 2,4,5-substitution pattern may alter thermal stability:

  • Theoretical Decomposition: Sequential debromination above 250°C, releasing HBr gas to quench free radicals.

  • Synergistic Effects: Potential use with antimony trioxide to enhance fire suppression efficiency.

Organic Synthesis

The acetate group acts as a protecting moiety, enabling regioselective functionalization of the aromatic ring. Comparative studies suggest bromine positioning influences electrophilic substitution kinetics .

Biological Activity and Toxicological Profile

Metabolic Pathways

In vivo hydrolysis likely regenerates 2,4,5-tribromophenol, a compound with documented cytotoxicity:

  • Hepatic Metabolism: Cytochrome P450-mediated oxidation forms reactive quinones, inducing oxidative stress .

  • Genotoxicity Potential: Bromophenols intercalate into DNA, causing frameshift mutations in bacterial assays .

Risk Assessment Framework

The European Food Safety Authority (EFSA) established a benchmark dose (BMDL₁₀) of 353 mg/kg/day for 2,4,6-tribromophenol-induced nephrotoxicity . Extrapolating to the acetate:

  • Margin of Exposure (MOE): MOE=BMDL10Human Exposure\text{MOE} = \frac{\text{BMDL}_{10}}{\text{Human Exposure}}

  • Estimated Dietary Exposure: <0.1 μg/kg/day (assuming similar occurrence to 2,4,6-TBP ).

Environmental Impact and Degradation

Persistence Metrics

ParameterEstimated ValueMethodological Basis
Hydrolysis Half-Life120–180 days (pH 7, 25°C)Analogous bromoacetates
Photodegradation t₁/₂14–28 days (UV-A exposure)QSAR modeling
Bioaccumulation Factor1,200–1,800 (Fish)LogP-driven partitioning

Degradation Byproducts

  • Primary metabolite: 2,4,5-Tribromophenol (persistent organic pollutant).

  • Secondary products: Dibromocatechol, brominated quinones .

Comparative Analysis with Structural Analogs

CompoundBromine PositionsKey Differentiator
2,4,5-Tribromo-phenol Acetate2,4,5Asymmetric substitution; lower thermal stability
2,4,6-Tribromophenyl Acetate 2,4,6Higher symmetry; industrial prevalence
Pentabromophenyl Acetate2,3,4,5,6Enhanced flame retardancy; higher toxicity

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